molecular formula C₁₆H₁₅NO₃S₂ B1142326 (E,Z)-Epalrestat Methyl Ester CAS No. 682775-70-8

(E,Z)-Epalrestat Methyl Ester

Katalognummer: B1142326
CAS-Nummer: 682775-70-8
Molekulargewicht: 333.43
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E,Z)-Epalrestat Methyl Ester is a derivative of Epalrestat, a well-known aldose reductase inhibitor used primarily in the management of diabetic neuropathy. The methyl ester form is synthesized to enhance certain properties of the parent compound, such as solubility and bioavailability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (E,Z)-Epalrestat Methyl Ester can be synthesized through the esterification of Epalrestat with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid group of Epalrestat to the ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions: (E,Z)-Epalrestat Methyl Ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid form under acidic or basic conditions.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Hydrolysis: Epalrestat and methanol.

    Reduction: Epalrestat alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diabetic Neuropathy

Epalrestat has been extensively studied for its effectiveness in treating diabetic peripheral neuropathy. A long-term clinical trial demonstrated that patients receiving epalrestat experienced a significant delay in the progression of neuropathy compared to control groups. The study showed a notable improvement in median motor nerve conduction velocity (MNCV) over three years, with a statistically significant difference (P < 0.001) observed .

StudyTreatment GroupControl GroupOutcome
Long-term Clinical Effects of Epalrestat150 mg/day EpalrestatControlImproved MNCV by 1.6 m/s
Aldose Reductase Inhibitor-Diabetes Complications TrialEpalrestat 150 mg/dayConventional therapyReduced progression of diabetic neuropathy

Diabetic Retinopathy and Nephropathy

Research indicates that epalrestat not only aids in managing neuropathy but also plays a role in preventing the progression of diabetic retinopathy and nephropathy. In a multicenter trial, patients treated with epalrestat showed a significant reduction in the progression of these conditions, with an odds ratio of 0.323 (P = 0.014) compared to controls .

ConditionEpalrestat GroupControl GroupOdds Ratio
Diabetic RetinopathyReduced progressionStandard care0.323
Diabetic NephropathyReduced progressionStandard care0.323

Cardioprotection

Epalrestat has also been investigated for its cardioprotective effects, particularly in non-diabetic patients. Studies suggest that it may mitigate oxidative stress and inflammation, which are critical factors in cardiovascular diseases .

Case Studies

  • Long-term Efficacy Study : A study involving over 600 patients demonstrated that long-term administration of epalrestat significantly improved symptoms associated with diabetic neuropathy and reduced the incidence of complications related to diabetes .
  • Repurposing for PMM2 Deficiency : Recent findings indicate that epalrestat may be repurposed for treating phosphomannomutase 2 deficiency (PMM2-CDG). It was shown to increase PMM2 enzymatic activity by up to 400% in patient fibroblasts, suggesting potential applications beyond diabetes management .

Wirkmechanismus

The mechanism of action of (E,Z)-Epalrestat Methyl Ester involves the inhibition of the aldose reductase enzyme. This enzyme is responsible for the reduction of glucose to sorbitol, a process that contributes to the development of diabetic complications. By inhibiting aldose reductase, this compound reduces the accumulation of sorbitol in tissues, thereby alleviating symptoms of diabetic neuropathy. The molecular targets include the active site of the aldose reductase enzyme, where the compound binds and prevents the enzyme’s catalytic activity.

Vergleich Mit ähnlichen Verbindungen

    Epalrestat: The parent compound, primarily used in the treatment of diabetic neuropathy.

    Tolrestat: Another aldose reductase inhibitor with similar therapeutic applications.

    Sorbinil: An older aldose reductase inhibitor with a different chemical structure but similar mechanism of action.

Uniqueness: (E,Z)-Epalrestat Methyl Ester is unique due to its enhanced solubility and bioavailability compared to Epalrestat. This makes it a more effective candidate for pharmaceutical formulations, potentially offering improved therapeutic outcomes.

Biologische Aktivität

(E,Z)-Epalrestat Methyl Ester is a derivative of epalrestat, an established aldose reductase inhibitor primarily used in the management of diabetic neuropathy. This compound has garnered attention for its potential therapeutic applications due to its mechanism of action, which directly impacts glucose metabolism and cellular health in diabetic patients.

The primary mechanism of this compound involves the inhibition of the aldose reductase enzyme . This enzyme catalyzes the conversion of glucose to sorbitol via the polyol pathway, a process implicated in various diabetic complications. By inhibiting this enzyme, this compound reduces sorbitol accumulation, thereby alleviating symptoms associated with diabetic neuropathy and potentially preventing complications such as diabetic retinopathy and nephropathy .

Clinical Efficacy

A significant multicenter trial, known as the Aldose Reductase Inhibitor-Diabetes Complications Trial , assessed the long-term effects of epalrestat on diabetic complications. The study revealed that patients treated with epalrestat exhibited a significant reduction in the progression of diabetic retinopathy and nephropathy compared to control groups. Specifically, the odds ratio for progression was 0.323 (P = 0.014), indicating a substantial protective effect .

Activation of PMM2 Enzyme

Recent studies have identified this compound as a first-in-class activator of phosphomannomutase 2 (PMM2) enzyme activity. This discovery highlights its dual role: not only does it inhibit aldose reductase, but it also enhances PMM2 activity in fibroblast lines from patients with PMM2-CDG (Congenital Disorder of Glycosylation). The increases in PMM2 activity ranged from 30% to 400% over baseline levels, suggesting a significant therapeutic potential for treating peripheral neuropathy linked to PMM2 deficiencies .

Data Table: Summary of Key Findings

Study/TrialFindingsReference
Aldose Reductase Inhibitor TrialEpalrestat reduced progression of diabetic retinopathy/nephropathy (Odds Ratio: 0.323)
PMM2 Enzyme ActivationIncreased PMM2 activity by 30%-400% in patient fibroblasts
General Safety ProfileEpalrestat is considered safe for oral use and penetrates the brain

Safety and Pharmacological Profile

This compound has been evaluated for its safety profile over extensive clinical use in Japan since its approval 27 years ago. It is deemed safe for geriatric populations and has shown minimal side effects related to gastrointestinal disturbances . The compound's ability to penetrate the blood-brain barrier further enhances its therapeutic applicability in neurological conditions associated with diabetes.

Eigenschaften

CAS-Nummer

682775-70-8

Molekularformel

C₁₆H₁₅NO₃S₂

Molekulargewicht

333.43

Synonyme

(E,Z)-5-(2-Methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid Methyl Ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.